5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds with a 1,2,4-triazole nucleus are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole nucleus are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds with a 1,2,4-triazole nucleus have been found to exhibit good antimicrobial activities against test microorganisms .
Action Environment
It’s worth noting that the reaction time of similar compounds decreases with the increase of temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with bromine in the presence of a base. The reaction typically proceeds as follows:
Step 1: Ethyl hydrazinecarboxylate is treated with bromine in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-substituted-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-ones.
Oxidation Reactions: Products include this compound oxides.
Reduction Reactions: Products include 5-bromo-2-ethyl-2,4-dihydro-1H-1,2,4-triazoles.
Scientific Research Applications
5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-Chloro-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazole
Uniqueness
5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-ethyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFETVBWMNYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229719 |
Source
|
Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-10-3 |
Source
|
Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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